Ethyl 2-cyano-3-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)acrylate
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Overview
Description
Ethyl 2-cyano-3-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)acrylate is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a cyano group, an ethyl ester, and a bicycloheptane ring system. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)acrylate typically involves the reaction of 3,3-dimethylbicyclo(2.2.1)hept-2-ene with ethyl cyanoacetate under basic conditions. The reaction proceeds through a Michael addition mechanism, followed by esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include ethyl cyanoacetate, bases like sodium ethoxide, and solvents such as ethanol .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 2-cyano-3-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)acrylate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester moiety can undergo hydrolysis. The bicyclic structure provides rigidity, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Isobornyl acrylate: Similar bicyclic structure but lacks the cyano group.
Ethyl 2-cyanoacrylate: Contains a cyano group but lacks the bicyclic structure.
Methyl 2-cyano-3-(3,3-dimethylbicyclo(2.2.1)hept-2-yl)acrylate: Similar structure with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its combination of a cyano group, an ethyl ester, and a rigid bicyclic structure. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
79569-92-9 |
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Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)prop-2-enoate |
InChI |
InChI=1S/C15H21NO2/c1-4-18-14(17)11(9-16)8-13-10-5-6-12(7-10)15(13,2)3/h8,10,12-13H,4-7H2,1-3H3/b11-8+ |
InChI Key |
CRJHOSYAIWNIDS-DHZHZOJOSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1C2CCC(C2)C1(C)C)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1C2CCC(C2)C1(C)C)C#N |
Origin of Product |
United States |
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